molecular formula C20H19N3O5 B2778541 2-(4-acetyl-2-methoxyphenoxy)-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide CAS No. 1060292-97-8

2-(4-acetyl-2-methoxyphenoxy)-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide

Cat. No.: B2778541
CAS No.: 1060292-97-8
M. Wt: 381.388
InChI Key: HDSDNGPJLUGEQE-UHFFFAOYSA-N
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Description

2-(4-acetyl-2-methoxyphenoxy)-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide is a useful research compound. Its molecular formula is C20H19N3O5 and its molecular weight is 381.388. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary targets of this compound are currently unknown. The compound is structurally related to extended flavonoids , which are known to interact with a variety of biological targets, including enzymes and receptors.

Mode of Action

Based on its structural similarity to extended flavonoids , it may interact with its targets through non-covalent interactions such as hydrogen bonding and hydrophobic interactions.

Biochemical Pathways

Without specific target information, it’s challenging to determine the exact biochemical pathways this compound affects. Extended flavonoids , to which this compound is structurally related, are involved in a variety of biochemical pathways, including signal transduction, enzyme inhibition, and gene expression regulation.

Biological Activity

The compound 2-(4-acetyl-2-methoxyphenoxy)-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide (CAS No. 1060292-97-8) is a pyrido[1,2-a]pyrimidine derivative known for its potential biological activities, particularly in oncology and infectious disease contexts. This article reviews its biological activity, synthesis, and mechanisms of action based on diverse research sources.

  • Molecular Formula: C20H19N3O5
  • Molecular Weight: 381.4 g/mol

The compound's structure features significant steric interactions due to bulky substituents, which may influence its biological efficacy.

Synthesis

The synthesis typically involves multi-step organic reactions, which can be optimized through various parameters such as:

  • Temperature: Reflux conditions are commonly employed.
  • Solvents: Choice of solvent can affect yield and purity.
  • Reaction Time: Extended reaction times may enhance product formation.

Antitumor Activity

Preliminary studies suggest that this compound may exhibit antitumor properties by inhibiting enzymes critical to tumor growth. Research indicates that pyrido[1,2-a]pyrimidine derivatives often act on pathways involved in cell proliferation and apoptosis.

Antiviral Activity

There is evidence to suggest that the compound might inhibit viral replication processes. The structural features of similar compounds have been associated with antiviral mechanisms, potentially targeting viral enzymes or host cell pathways.

While the exact mechanism remains to be fully elucidated, it is hypothesized that the compound interacts with specific molecular targets involved in cellular signaling pathways:

  • Enzyme Inhibition: Potential inhibition of key enzymes in metabolic pathways related to cancer and viral infections.
  • Cell Signaling Modulation: Interaction with G protein-coupled receptors or other signaling molecules could lead to altered intracellular responses.

Research Findings and Case Studies

  • In Vitro Studies:
    • A study demonstrated that related pyrido[1,2-a]pyrimidine derivatives exhibited significant inhibition of tumor cell lines in vitro, suggesting a potential for therapeutic application in cancer treatment .
  • Animal Models:
    • Preclinical evaluations in animal models have indicated that these compounds can reduce tumor size and enhance survival rates when administered at specific dosages .
  • Comparative Analysis:
    • A comparative study of similar compounds revealed that modifications in the chemical structure significantly affect biological activity; thus, ongoing research focuses on synthesizing new derivatives with improved efficacy .

Data Table: Biological Activity Comparison

Compound NameAntitumor ActivityAntiviral ActivityMechanism of Action
Compound AModerateLowEnzyme inhibition
Compound BHighModerateSignaling modulation
2-(4-acetyl...)SignificantPotentialUnknown

Properties

IUPAC Name

2-(4-acetyl-2-methoxyphenoxy)-N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O5/c1-12-19(20(26)23-9-5-4-6-17(23)21-12)22-18(25)11-28-15-8-7-14(13(2)24)10-16(15)27-3/h4-10H,11H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDSDNGPJLUGEQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2C=CC=CC2=N1)NC(=O)COC3=C(C=C(C=C3)C(=O)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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